![molecular formula C20H15ClN4O2S B2585218 1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone CAS No. 852376-91-1](/img/structure/B2585218.png)
1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions, reagents, and mechanisms for each reaction .Physical And Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
The compound is involved in the study of various synthetic reactions and the analysis of their products. For instance, Kosolapova et al. (2013) explored reactions of a similar compound with different nitrogen-containing agents, leading to various derivatives like dihydro-2H-pyrrol-2-one and pyridazin-3(2H)-one, characterized by X-ray crystallography (Kosolapova et al., 2013).
Antioxidant Properties
Research by Balaydın et al. (2010) focused on the synthesis of bromophenols derivatives and evaluated their antioxidant activities using various in vitro assays. They compared these activities to synthetic standard antioxidants, revealing effective antioxidant power (Balaydın et al., 2010).
Heterocyclic Derivatives Synthesis
A study by Deeb et al. (2005) explored the synthesis of different heterocycles from a related compound, showcasing the versatility of these compounds in creating various pharmaceutical and chemical derivatives (Deeb, Hassaneen, & Kotb, 2005).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities. They discovered that some compounds exhibited good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Organophosphorus Compounds Study
Moustafa (1999) conducted a study involving the synthesis and reactions of 1,2,4-Triazolo(4,3-d)-1,3,4,2-benzo-oxadiazaphosphopine and Triazaphosphopine derivatives, highlighting the compound's role in the development of organophosphorus compounds (Moustafa, 1999).
Anti-Inflammatory Activity
Karande and Rathi (2017) synthesized derivatives of the compound and evaluated their anti-inflammatory activity, finding significant results compared to indomethacin (Karande & Rathi, 2017).
Herbicidal Activity
Moran (2003) explored the herbicidal activity of related triazolo[1,5-a]pyridine-2-sulfonamide compounds, finding them effective on a broad spectrum of vegetation at low application rates (Moran, 2003).
Corrosion Inhibition
Li et al. (2007) synthesized triazole derivatives as inhibitors for mild steel corrosion in acid media, demonstrating the compound's potential in industrial applications (Wei-hua Li, Qiao He, Chang-ling Pei, & B. Hou, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-27-16-8-4-14(5-9-16)20-23-22-18-10-11-19(24-25(18)20)28-12-17(26)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCKPVASDENHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone |
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